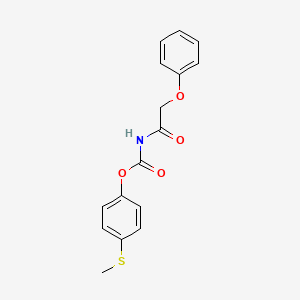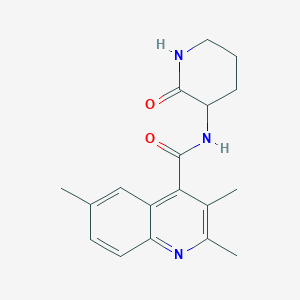
5-(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves the condensation of different carboxylic acids and ethyl carboxylate derivatives. For example, in the synthesis of similar compounds, 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate are used (Ge et al., 2014). Another method involves the reaction of ethylchloroacetate with 1H-pyrazole followed by a series of reactions to yield oxadiazole derivatives (Asif et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography. For instance, the spatial structure of certain oxadiazole derivatives has been determined using X-ray diffraction analysis (Jiang et al., 2012).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions. For example, the reaction with hydrazines or hydroxylamine can lead to the formation of polysubstituted pyrazoles or isoxazoles (Chagarovskiy et al., 2016).
Physical Properties Analysis
The physical properties, such as absorption and emission spectra, are significantly influenced by the substituents on the aryl ring bonded to the pyrazole moiety. These properties can vary depending on the solvent and the substituents present in the molecular structure (Jiang et al., 2012).
Scientific Research Applications
Synthesis and Fungicidal Activity
Compounds structurally similar to 5-(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole have been synthesized for potential fungicidal applications. For instance, a series of 2-alkyl (alkylthio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) were prepared and evaluated against rice sheath blight disease, with findings indicating significant fungicidal activity for some derivatives (Chen, Li, & Han, 2000).
Optical Properties and Synthesis
Novel derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole have been synthesized and their optical properties explored. This research demonstrated variations in UV-vis absorption and fluorescence spectral characteristics based on substituents, indicating potential applications in materials science (Jiang, Liu, Lv, & Zhao, 2012).
Antibacterial Activity
The antibacterial potential of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles has been investigated, revealing that some synthesized compounds exhibit significant activity. This research contributes to the development of new antibacterial agents, highlighting the chemical versatility and biological relevance of the oxadiazole core (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Corrosion Inhibition
Studies on benzimidazole bearing 1,3,4-oxadiazoles have shown these compounds to be effective corrosion inhibitors for mild steel in sulphuric acid. The inhibitors demonstrate a protective layer formation on the metal surface, indicating their potential in industrial applications to prevent corrosion (Ammal, Prajila, & Joseph, 2018).
properties
IUPAC Name |
5-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-4-19-13(8-12(17-19)7-10(2)3)15-16-14(18-21-15)11-5-6-20-9-11/h8,10-11H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWUUZAUMUERMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C2=NC(=NO2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)
![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)
![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)
![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)
![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)
![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)

![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)
![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)
![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)
![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)